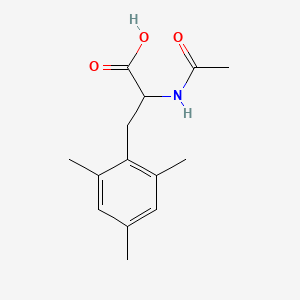

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid

Description

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid is a synthetic amino acid derivative featuring a trimethylphenyl substituent at the β-position of the propanoic acid backbone and an acetamido group at the α-position. The trimethylphenyl group enhances steric bulk and lipophilicity, which may influence bioavailability, metabolic stability, and receptor interactions. This compound’s structural framework aligns with intermediates used in drug synthesis, impurity standards, and bioactive molecules, as evidenced by analogs discussed below .

Properties

IUPAC Name |

2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-8-5-9(2)12(10(3)6-8)7-13(14(17)18)15-11(4)16/h5-6,13H,7H2,1-4H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDMLRIAGOYQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of 3-(2,4,6-trimethylphenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as the acylating agent to introduce the acetamido group.

Another approach involves the use of N-acetylation of 3-(2,4,6-trimethylphenyl)propanoic acid using acetic acid and acetic anhydride. This method also requires a base to facilitate the reaction and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid may involve large-scale acylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamido group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the 2,4,6-trimethylphenyl group can interact with hydrophobic regions of proteins, affecting their conformation and stability.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Pharmaceutical Relevance : The diiodophenyl analog () serves as a critical impurity standard for thyroid hormone formulations, whereas the trimethylphenyl variant’s steric bulk could render it suitable for stabilizing peptide conformations or enzyme inhibition .

- Metabolic Fate : The phenylsulfanyl analog () is a biomarker for benzene exposure, highlighting how sulfur-containing substituents influence metabolic pathways compared to methyl-rich groups .

Physicochemical Properties

- Fluorinated analogs () demonstrate enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity, whereas trimethylphenyl groups may increase lipophilicity, affecting solubility and distribution .

Biological Activity

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid is a derivative of amino acids characterized by an acetamido group attached to a propanoic acid backbone with a bulky 2,4,6-trimethylphenyl substituent. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews its biological activity based on diverse sources, exploring mechanisms of action, synthesis methods, and comparison with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid is , with a molecular weight of approximately 221.30 g/mol. The presence of the acetamido group allows for hydrogen bonding with biological molecules, which can influence their activity and function. The bulky 2,4,6-trimethylphenyl group contributes to the compound's hydrophobic interactions with proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetamido group can form hydrogen bonds with various biomolecules, while the 2,4,6-trimethylphenyl moiety can engage in hydrophobic interactions. These interactions may modulate enzyme activities and receptor functions, leading to significant biological effects.

Biological Activity

Research indicates that 2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory conditions.

- Analgesic Properties : The compound has been explored for its analgesic effects in pain models. Its structural features may enhance its interaction with pain receptors.

Case Studies

- Inflammatory Response Modulation : In vitro studies have shown that at concentrations around 100 µg/mL, 2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid significantly reduces the release of pro-inflammatory cytokines in PBMC cultures. The viability of cells remained high (94.71% - 96.72%) compared to controls, indicating low toxicity .

- Enzyme Interaction Studies : The compound has been investigated for its potential as an enzyme inhibitor. Initial findings suggest it may inhibit aldose reductase activity, which is relevant in diabetic complications .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-Acetamido-3-(4-methoxyphenyl)propanoic acid | Methoxy group | Moderate anti-inflammatory |

| 2-Acetamido-3-(4-nitrophenyl)propanoic acid | Nitro group | Antiproliferative effects |

| 2-Acetamido-3-(3-chlorophenyl)propanoic acid | Chlorine atom | Analgesic properties |

The presence of the 2,4,6-trimethylphenyl group in our compound enhances its steric and electronic properties compared to others listed.

Synthesis Methods

The synthesis of 2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid typically involves acylation reactions:

- Acylation with Acetic Anhydride : This method uses acetic anhydride in the presence of a base like pyridine under mild conditions.

- N-acetylation : Another approach involves using acetic acid and acetic anhydride for the N-acetylation of 3-(2,4,6-trimethylphenyl)propanoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.